molecular formula C12H14ClN3 B12929862 5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline CAS No. 922711-60-2

5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline

Cat. No.: B12929862
CAS No.: 922711-60-2
M. Wt: 235.71 g/mol
InChI Key: SGALGTJAKCGHLT-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a chloro-substituted aniline group linked to an ethyl-substituted imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Substitution Reactions: The chloro-substituted aniline group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The chloro-substituted aniline group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

922711-60-2

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

5-chloro-2-[(2-ethylimidazol-1-yl)methyl]aniline

InChI

InChI=1S/C12H14ClN3/c1-2-12-15-5-6-16(12)8-9-3-4-10(13)7-11(9)14/h3-7H,2,8,14H2,1H3

InChI Key

SGALGTJAKCGHLT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CC2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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